![molecular formula C18H17NO3 B4623692 ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B4623692.png)
ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate derivatives often involves multi-step chemical processes, focusing on optimizing conditions to achieve high yields and selectivity. For instance, the use of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as a lead compound led to the creation of several new compounds with significant activity, highlighting the role of structural modification in enhancing chemical properties (Chen et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography to determine precise geometries and intermolecular interactions. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography, revealing critical details about its crystal system and hydrogen bonding patterns (Manolov et al., 2012).
Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Research led by Desai, Shihora, and Moradia (2007) in "ChemInform" focused on the synthesis and characterization of new quinazolines, including compounds related to ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate, demonstrating potential as antimicrobial agents. The study details the chemical reactions used to create these compounds and evaluates their antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Optical Storage and Cooperative Motion in Polymers
Meng, Natansohn, Barrett, and Rochon (1996) in "Macromolecules" explored the synthesis of azo polymers, incorporating similar compounds, for reversible optical storage. Their research indicates that cooperative motion between azo and side groups in amorphous polymers can significantly enhance photoinduced birefringence, suggesting applications in optical data storage and photonics (Meng, Natansohn, Barrett, & Rochon, 1996).
Antiplatelet Activity of Ethyl 4-(1-Benzyl-1H-Indazol-3-Yl)Benzoate Derivatives
Chen et al. (2008) investigated the antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives in "Bioorganic & Medicinal Chemistry." This research highlighted the development of novel anti-PAR4 agents, demonstrating the pharmaceutical applications of derivatives in preventing thrombosis (Chen et al., 2008).
Supramolecular Structures in Substituted 4-Pyrazolylbenzoates
Research on substituted 4-pyrazolylbenzoates by Portilla et al. (2007) in "Acta Crystallographica Section C" demonstrated how these compounds form hydrogen-bonded supramolecular structures. This work contributes to our understanding of molecular interactions and crystal engineering (Portilla et al., 2007).
Novel Schiff Base Compounds for Nonlinear Optical Properties
Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate, exploring their nonlinear optical properties in "Physica Scripta." These compounds show promise for applications in optical limiting and photonic devices, demonstrating the versatility of ethyl 4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate derivatives in materials science (Abdullmajed et al., 2021).
properties
IUPAC Name |
ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)15-8-10-16(11-9-15)19-13-12-17(20)14-6-4-3-5-7-14/h3-13,19H,2H2,1H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXKMWVNOQQKLF-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.